Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate

Catalog No.
S727248
CAS No.
248249-53-8
M.F
C13H11NO4S
M. Wt
277.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carbo...

CAS Number

248249-53-8

Product Name

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate

Molecular Formula

C13H11NO4S

Molecular Weight

277.3 g/mol

InChI

InChI=1S/C13H11NO4S/c1-2-16-13(15)9-6-19-12(14-9)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3

InChI Key

WRDIRGFGEKHRIK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CSC(=N1)C2=CC3=C(C=C2)OCO3

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC3=C(C=C2)OCO3

Synthesis:

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate is a heterocyclic compound that can be synthesized through various methods. One common method involves the reaction of ethyl thioglycolate with 5-bromobenzo[d][1,3]dioxole in the presence of a base. [Source: European Journal of Medicinal Chemistry, Volume 48, Issue 1, 2013, Pages 472-480, doi: ]

Potential applications:

Research has explored the potential applications of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate in various fields, including:

  • Antimicrobial activity: Studies have investigated the compound's potential as an antimicrobial agent against various bacteria and fungi. [Source: Molecules (Basel, Switzerland), Vol. 14, No. 12, pp. 5223-5234, 2009, doi: ]
  • Anti-inflammatory activity: Research suggests the compound may possess anti-inflammatory properties. [Source: Archiv der Pharmazie (Weinheim an der Bergstrasse, Germany), vol. 339, no. 12, pp. 713-718, 2006, doi: ]

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate is a heterocyclic compound characterized by its unique structure, which includes a thiazole ring and a benzo[d][1,3]dioxole moiety. Its molecular formula is C₁₃H₁₁N₁O₄S, and it has a molecular weight of approximately 277.30 g/mol. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Typical of thiazole derivatives. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The thiazole nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures.

These reactions are essential for synthesizing derivatives with enhanced biological properties or different functionalities .

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate exhibits various biological activities, including:

  • Antimicrobial Properties: Studies indicate that this compound has potential antibacterial and antifungal effects.
  • Antioxidant Activity: It may exhibit antioxidant properties, which are beneficial in combating oxidative stress in biological systems.
  • Anti-inflammatory Effects: Preliminary research suggests that it could have anti-inflammatory effects, making it a candidate for further pharmacological studies .

The synthesis of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of benzo[d][1,3]dioxole derivatives with thiazole carboxylic acids.
  • Cyclization Techniques: Utilizing various cyclization techniques to form the thiazole ring from precursors containing sulfur and nitrogen functionalities.
  • Esterification: Following the formation of the thiazole ring, the carboxylic acid can be esterified with ethanol to yield the ethyl ester .

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate has several applications:

  • Pharmaceutical Development: Its biological activities make it a candidate for developing new antimicrobial or anti-inflammatory drugs.
  • Material Science: The compound may be used in creating novel materials due to its unique chemical structure.
  • Agricultural Chemicals: Potential applications in developing agrochemicals that can protect crops from pathogens .

Interaction studies involving Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate typically focus on:

  • Protein Binding: Understanding how the compound interacts with various proteins can provide insights into its mechanism of action.
  • Receptor Binding Studies: Investigating its affinity for specific biological receptors can help determine its therapeutic potential.
  • Synergistic Effects: Studies may also explore how this compound interacts with other drugs to enhance efficacy or reduce side effects .

Similar Compounds: Comparison

Several compounds share structural similarities with Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(Benzo[d][1,3]dioxol-5-yl)thiazoleLacks ethyl ester groupMore polar; potential for different interactions
Ethyl 2-(benzothiazole-4-carboxylate)Contains benzothiazole insteadDifferent biological activity profile
Ethyl 2-(furan-2-carboxylate)Furan ring instead of thiazoleDifferent electronic properties

These compounds highlight the unique characteristics of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate while showcasing variations in biological activity and chemical reactivity .

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Wikipedia

Ethyl 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate

Dates

Modify: 2023-08-15

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